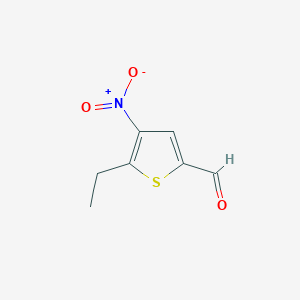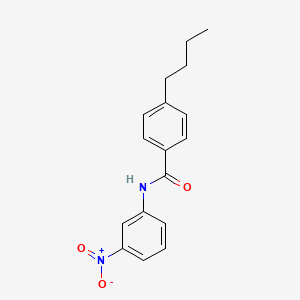![molecular formula C30H24Br2Cl2N2O2 B11543412 2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)](/img/structure/B11543412.png)
2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL is a complex organic compound with a unique structure that includes multiple halogen atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL typically involves a multi-step process. One common method includes the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 4’-[(E)-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino]-[1,1’-biphenyl]-4-amine in the presence of a suitable solvent such as ethanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction can lead to the formation of hydroquinones.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Formation of derivatives with different halogen atoms or functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and multiple functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple halogen atoms and aromatic rings allow it to form strong non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL
- 2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL
Uniqueness
The uniqueness of 2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL lies in its specific arrangement of halogen atoms and aromatic rings, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and form strong non-covalent interactions makes it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C30H24Br2Cl2N2O2 |
|---|---|
Molecular Weight |
675.2 g/mol |
IUPAC Name |
2-bromo-6-[[4-[4-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylideneamino]phenyl]phenyl]iminomethyl]-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C30H24Br2Cl2N2O2/c1-15-23(29(37)25(31)17(3)27(15)33)13-35-21-9-5-19(6-10-21)20-7-11-22(12-8-20)36-14-24-16(2)28(34)18(4)26(32)30(24)38/h5-14,37-38H,1-4H3 |
InChI Key |
PQQCWTROYIMBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11543331.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11543341.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11543343.png)
![3-methyl-5-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-N-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11543355.png)
![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide](/img/structure/B11543358.png)
![4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11543361.png)
![2-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11543369.png)

![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11543381.png)

![4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11543392.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11543395.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11543402.png)
